N-(3-fluoropyridin-4-yl)-3-piperazin-1-ylsulfonylazetidine-1-carboxamide
Description
N-(3-fluoropyridin-4-yl)-3-piperazin-1-ylsulfonylazetidine-1-carboxamide is a complex organic compound that features a fluoropyridine moiety, a piperazine ring, and an azetidine carboxamide group
Properties
IUPAC Name |
N-(3-fluoropyridin-4-yl)-3-piperazin-1-ylsulfonylazetidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FN5O3S/c14-11-7-16-2-1-12(11)17-13(20)18-8-10(9-18)23(21,22)19-5-3-15-4-6-19/h1-2,7,10,15H,3-6,8-9H2,(H,16,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCGZEYRAQPHDIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)C2CN(C2)C(=O)NC3=C(C=NC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluoropyridin-4-yl)-3-piperazin-1-ylsulfonylazetidine-1-carboxamide typically involves multiple steps:
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Formation of the Fluoropyridine Moiety: : The fluoropyridine component can be synthesized through the fluorination of pyridine derivatives. Common methods include the Balz-Schiemann reaction, where pyridine diazonium salts are treated with fluoroboric acid, and the Umemoto reaction, which uses electrophilic fluorinating agents .
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Synthesis of the Piperazine Ring: : Piperazine can be synthesized through the hydrogenation of pyrazine or by the reaction of ethylenediamine with dihaloalkanes.
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Formation of the Azetidine Ring: : Azetidine derivatives are often synthesized via cyclization reactions involving β-amino alcohols or β-amino acids.
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Coupling Reactions: : The final compound is formed by coupling the fluoropyridine, piperazine, and azetidine carboxamide components. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and the use of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the fluoropyridine moiety, potentially converting it to a more reactive intermediate.
Substitution: The fluorine atom on the pyridine ring can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions often require strong bases like sodium hydride or potassium tert-butoxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperazine ring typically yields N-oxides, while nucleophilic substitution on the fluoropyridine ring can produce a variety of substituted pyridines.
Scientific Research Applications
Chemistry
In chemistry, N-(3-fluoropyridin-4-yl)-3-piperazin-1-ylsulfonylazetidine-1-carboxamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound is investigated for its potential as a pharmaceutical agent. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of diseases involving the central nervous system or inflammatory pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its incorporation into polymers or other materials can lead to the creation of products with improved performance characteristics.
Mechanism of Action
The mechanism of action of N-(3-fluoropyridin-4-yl)-3-piperazin-1-ylsulfonylazetidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyridine moiety can enhance binding affinity through interactions with aromatic residues, while the piperazine and azetidine groups can modulate the compound’s overall pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
N-(3-chloropyridin-4-yl)-3-piperazin-1-ylsulfonylazetidine-1-carboxamide: Similar structure but with a chlorine atom instead of fluorine.
N-(3-bromopyridin-4-yl)-3-piperazin-1-ylsulfonylazetidine-1-carboxamide: Similar structure but with a bromine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in N-(3-fluoropyridin-4-yl)-3-piperazin-1-ylsulfonylazetidine-1-carboxamide imparts unique properties, such as increased metabolic stability and enhanced binding affinity to certain biological targets. These characteristics can make it more effective in certain applications compared to its chlorinated or brominated analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
